N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfamoyl fluoride group, which is known for its reactivity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride typically involves the reaction of 5-methylpyrazine with N-methylsulfamoyl fluoride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfamoyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfamoyl fluoride group is susceptible to hydrolysis, resulting in the formation of corresponding sulfonic acids.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of this compound yields sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the exploration of reaction mechanisms.
Biology
In biological research, this compound is studied for its potential interactions with biomolecules. Its ability to form covalent bonds with nucleophiles makes it a useful tool for probing enzyme active sites and studying protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure and reactivity may offer opportunities for the development of new drugs or diagnostic agents.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This reactivity is primarily due to the presence of the sulfamoyl fluoride group, which can undergo nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-5-((2-methyl-6-((5-methylpyrazin-2-yl)carbamoyl)benzofuran-4-yl)oxy)pyrimidine-2-carboxamide: This compound shares structural similarities with N-Methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride and is studied for its potential as a glucokinase activator.
N-Methyl-2-pyridylsulfonamide: Another compound with a sulfamoyl group, used in various chemical and biological studies.
Uniqueness
This compound is unique due to its specific combination of a sulfamoyl fluoride group and a pyrazine ring. This combination imparts distinct reactivity and properties, making it valuable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
N-methyl-N-[(5-methylpyrazin-2-yl)methyl]sulfamoyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10FN3O2S/c1-6-3-10-7(4-9-6)5-11(2)14(8,12)13/h3-4H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTGNTNVWSCHHBK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)CN(C)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.